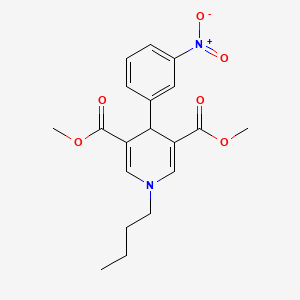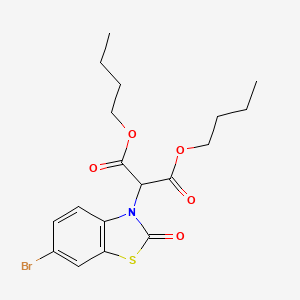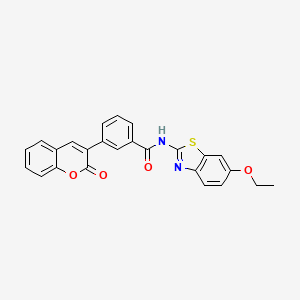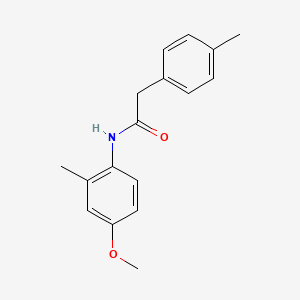
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as NB001, is a chemical compound that belongs to the class of pyridine carboxylates. It is a potent and selective inhibitor of the nicotinic acetylcholine receptor (nAChR) that has shown promising results in scientific research applications.
Mecanismo De Acción
NB001 acts as a competitive inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This leads to a decrease in the receptor's activity, which in turn modulates the release of various neurotransmitters such as dopamine, serotonin, and glutamate. The modulation of these neurotransmitters has been implicated in the therapeutic effects of NB001 in various neurological disorders.
Biochemical and Physiological Effects
NB001 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, NB001 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NB001 is its high selectivity for the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. Additionally, NB001 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for development as a therapeutic agent. However, one of the limitations of NB001 is its relatively low potency compared to other this compound inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of NB001. One potential application is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, NB001 may have potential applications in the treatment of addiction and pain, as the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been implicated in these processes as well. Further research is needed to fully understand the mechanisms of action of NB001 and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
NB001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to be a potent and selective inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which is involved in various physiological processes such as learning, memory, and attention. Dysregulation of the this compound has been implicated in the pathogenesis of various neurological disorders, and NB001 has shown promising results in preclinical studies as a potential therapeutic agent.
Propiedades
IUPAC Name |
dimethyl 1-butyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-5-9-20-11-15(18(22)26-2)17(16(12-20)19(23)27-3)13-7-6-8-14(10-13)21(24)25/h6-8,10-12,17H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVCRNKJVMHPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)
![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4877648.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)


![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)

![1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4877690.png)
![N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4877699.png)
